molecular formula C14H17ClN4S B12239780 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12239780
M. Wt: 308.8 g/mol
InChI Key: MRMDIHQYVQDAQS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Substitution on the piperazine ring: The piperazine ring can be substituted with the 1,2,4-thiadiazole moiety through nucleophilic substitution reactions.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and methylating agents like methyl iodide for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Chemical Research: Studied for its unique chemical properties and reactivity, which can be useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
  • 1-(5-Chloro-2-methylphenyl)-4-(1,2,4-triazol-3-yl)piperazine
  • 1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of both piperazine and thiadiazole moieties. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClN4S

Molecular Weight

308.8 g/mol

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C14H17ClN4S/c1-10-3-4-12(15)9-13(10)18-5-7-19(8-6-18)14-16-11(2)17-20-14/h3-4,9H,5-8H2,1-2H3

InChI Key

MRMDIHQYVQDAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NS3)C

Origin of Product

United States

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